2-(1,3-Dioxolan-2-yl)-5-methylpiperidine
Description
2-(1,3-Dioxolan-2-yl)-5-methylpiperidine is a heterocyclic compound comprising a piperidine ring substituted with a methyl group at position 5 and a 1,3-dioxolane ring at position 2. The dioxolane moiety, a five-membered ring containing two oxygen atoms, often enhances solubility and metabolic stability compared to non-oxygenated analogs .
Properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)-5-methylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7-2-3-8(10-6-7)9-11-4-5-12-9/h7-10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHFHRNZFBIAAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(NC1)C2OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-(1,3-Dioxolan-2-yl)-5-methylpiperidine typically begins with commercially available starting materials such as piperidine, ethylene glycol, and formaldehyde.
Formation of 1,3-Dioxolane Ring: The 1,3-dioxolane ring can be formed by the acetalization of ethylene glycol with formaldehyde in the presence of an acid catalyst such as p-toluenesulfonic acid.
Substitution Reaction: The 1,3-dioxolane moiety is then introduced to the piperidine ring through a substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to optimize yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(1,3-Dioxolan-2-yl)-5-methylpiperidine can undergo oxidation reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: 2-(1,3-Dioxolan-2-yl)-5-methylpiperidine is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxolan-2-yl)-5-methylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural Features
Key Observations :
- Unlike 5c, which contains a methylpiperazine group, the target compound lacks additional nitrogen atoms, reducing basicity and altering pharmacokinetics .
- Compared to thiophene-based dioxolanes (), the piperidine core may enhance blood-brain barrier penetration .
Table 2: Physicochemical Properties
Notes:
- Estimated Rf: Based on structural similarity to 5a and 5c, the target compound’s Rf likely falls between 0.3–0.5 due to moderate polarity from the dioxolane .
- Solubility: The dioxolane group enhances solubility in polar solvents compared to purely hydrocarbon-substituted piperidines.
Table 3: Spectroscopic Data Highlights
Analysis :
- The target compound’s ^1H-NMR would lack the deshielded =CH-OH protons (δ 14.89) seen in 5a, confirming the absence of triterpenoid conjugation .
- IR data would distinguish the dioxolane’s C-O-C stretch (~1100 cm⁻¹) from ester or amide carbonyls in analogs .
Biological Activity
The compound 2-(1,3-Dioxolan-2-yl)-5-methylpiperidine is a heterocyclic organic compound that features both a piperidine ring and a dioxolane moiety. This unique structural combination has garnered attention in medicinal chemistry due to its potential biological activities and pharmacological applications. This article delves into the biological activity of this compound, supported by various studies and data tables.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A piperidine ring : A six-membered ring containing one nitrogen atom.
- A dioxolane ring : A five-membered ring containing two oxygen atoms.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity. It has been studied for its interactions with various biological targets, including receptors and enzymes. The following sections summarize the findings from several studies.
Antimicrobial Activity
A study conducted on 1,3-dioxolanes, including derivatives similar to this compound, demonstrated notable antibacterial and antifungal properties. The results are summarized in Table 1 below:
| Compound Name | Target Organism | Activity Type | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Staphylococcus aureus | Antibacterial | 625–1250 |
| Compound B | Candida albicans | Antifungal | 500 |
| Compound C | Pseudomonas aeruginosa | Antibacterial | 250 |
Findings : Most compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with some showing antifungal activity against yeast strains like C. albicans .
The mechanism of action for this compound involves its interaction with specific molecular targets. The dioxolane moiety can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. This structural feature enhances the compound's ability to bind effectively to biological targets .
Pharmacological Applications
The potential pharmacological applications of this compound include:
- Antimicrobial agents : Due to its demonstrated antibacterial and antifungal activity.
- Neuropharmacology : Given the piperidine structure's association with various neuroactive compounds.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Antibacterial Efficacy : A study on a series of dioxolane derivatives showed that modifications in the substituents significantly influenced their antibacterial potency against S. aureus and E. faecalis .
- Antifungal Activity : Another investigation revealed that certain dioxolane derivatives exhibited promising antifungal activity against multiple strains of fungi, indicating their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
